N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H20N4O4S and its molecular weight is 388.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. The structure of this compound suggests various pharmacological properties, particularly in the fields of medicinal chemistry and drug development.
Structural Characteristics
The compound features a unique combination of functional groups:
- Benzothiadiazole moiety : Known for its anti-inflammatory and anticancer properties.
- Dihydropyridine structure : Typically associated with calcium channel blockers and other therapeutic agents.
The molecular formula is C20H22N4O3S with a molecular weight of approximately 426.48 g/mol.
Anticancer Properties
Preliminary studies indicate that compounds containing the benzothiadiazole unit exhibit significant anticancer activity. Research has shown that derivatives of benzothiadiazole can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance:
- In vitro studies demonstrated that similar compounds can inhibit the growth of breast and colon cancer cells by targeting specific signaling pathways involved in cell cycle regulation and apoptosis.
Anti-inflammatory Effects
The presence of the benzothiadiazole group is also linked to anti-inflammatory effects. Compounds with this structure have been shown to:
- Reduce the production of pro-inflammatory cytokines.
- Inhibit inflammatory pathways such as NF-kB activation.
This suggests that N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide may serve as a potential therapeutic agent for inflammatory diseases.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play a role in cancer progression or inflammation.
- Receptor Modulation : It could interact with various receptors involved in cellular signaling pathways.
Case Studies
Several case studies have explored the biological activity of structurally related compounds:
Study | Compound | Findings |
---|---|---|
1 | Benzothiadiazole derivatives | Showed significant inhibition of tumor growth in xenograft models. |
2 | Dihydropyridine analogs | Demonstrated anti-inflammatory effects in animal models of arthritis. |
3 | Cyclopropyl-substituted compounds | Exhibited enhanced selectivity for cancer cell lines compared to normal cells. |
Future Directions
Further research is necessary to fully elucidate the biological activity and therapeutic potential of N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide. Key areas for future studies include:
- Detailed pharmacokinetic and pharmacodynamic evaluations.
- Exploration of structure–activity relationships (SAR) to optimize efficacy and reduce toxicity.
Propiedades
IUPAC Name |
N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-20-11-4-5-14(18(20)24)17(23)19-10-12-21-15-6-2-3-7-16(15)22(13-8-9-13)27(21,25)26/h2-7,11,13H,8-10,12H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIIDPAZQHSJRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.